molecular formula C13H18N2O B8165083 4-Cyclopropyl-2-morpholinoaniline

4-Cyclopropyl-2-morpholinoaniline

Cat. No.: B8165083
M. Wt: 218.29 g/mol
InChI Key: RCFKSLGDRHMLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-morpholinoaniline is an organic compound that features a cyclopropyl group attached to an aniline ring, which is further substituted with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-morpholinoaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a cyclopropyl boronic acid with a 2-bromoaniline derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-morpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds.

Scientific Research Applications

4-Cyclopropyl-2-morpholinoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-morpholinoaniline involves its interaction with various molecular targets. The compound can undergo oxidation to form reactive intermediates that interact with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-morpholinoaniline: This compound has a methoxy group instead of a cyclopropyl group.

    4-Morpholinoaniline: Lacks the cyclopropyl group but retains the morpholine substitution.

Uniqueness

4-Cyclopropyl-2-morpholinoaniline is unique due to the presence of the cyclopropyl group, which imparts conformational rigidity and enhances the compound’s stability.

Properties

IUPAC Name

4-cyclopropyl-2-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-4-3-11(10-1-2-10)9-13(12)15-5-7-16-8-6-15/h3-4,9-10H,1-2,5-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKSLGDRHMLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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